Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)-
Description
The compound Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)- is a chiral benzenepropanoic acid derivative characterized by:
- A tert-butoxycarbonyl (Boc) -protected amino group attached to the α-carbon via a methyl group.
- Three methoxy substituents at the 2-, 3-, and 4-positions of the benzene ring.
- R-configuration at the α-carbon, critical for stereospecific interactions in biological systems .
The trimethoxybenzene backbone may enhance solubility or modulate electronic properties compared to non-polar substituents .
Properties
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,3,4-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)9-11-7-8-13(23-4)15(25-6)14(11)24-5/h7-8,12H,9-10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIRZYACYWRSLY-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117550 | |
| Record name | Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260618-32-3 | |
| Record name | Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260618-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenepropanoic acid, specifically the compound known as alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)- , is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a detailed examination of existing literature, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of approximately 279.33 g/mol. The structure features a benzene ring with a propanoic acid moiety and multiple methoxy groups, which contribute to its biological properties.
Research indicates that benzenepropanoic acid derivatives can influence various biological pathways. Notably, they may modulate the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for protein degradation and cellular homeostasis, making them significant targets for therapeutic interventions in age-related diseases and cancer .
Antioxidant Activity
Benzenepropanoic acid derivatives have been studied for their antioxidant properties. Compounds derived from this structure have shown the ability to scavenge free radicals, thereby potentially reducing oxidative stress within cells . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of benzenepropanoic acid derivatives against various pathogens. For instance, compounds exhibiting structural similarities have shown effectiveness against bacteria and fungi, suggesting that this class of compounds could be developed into novel antimicrobial agents .
Case Studies
- Study on Autophagy Modulation : A study demonstrated that certain benzenepropanoic acid derivatives significantly enhanced autophagic flux in human fibroblasts. The most potent compound in this study increased cathepsin B and L activities by over 400%, indicating a strong potential for promoting cellular degradation processes .
- Antioxidant Efficacy : In vitro assays revealed that derivatives of benzenepropanoic acid exhibited substantial antioxidant activity, with some compounds showing IC50 values lower than standard antioxidants like ascorbic acid .
- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that specific derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings Summary Table
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Synthesis
- Benzenepropanoic acid derivatives are often explored for their potential as anti-inflammatory agents. The structural modifications can lead to compounds with improved efficacy and reduced side effects compared to existing drugs .
- The compound has been studied for its role in synthesizing amino acid derivatives that may have ergogenic properties, influencing anabolic hormone secretion and improving athletic performance .
2. Anticancer Research
- Research indicates that certain derivatives of benzenepropanoic acid exhibit cytotoxic effects against various cancer cell lines. This property makes it a candidate for further investigation in cancer therapy .
Research Applications
1. Biochemical Studies
- The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding due to its structural characteristics that allow interactions with biological macromolecules .
- It serves as a model compound in studies aimed at understanding the structure-activity relationship (SAR) of related compounds, aiding in the design of more potent analogs .
2. Material Science
- Benzenepropanoic acid derivatives are being researched for their application in creating novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Safety Considerations
While benzenepropanoic acid is useful for research and industrial applications, safety measures must be observed:
- Skin Sensitization : The compound may cause sensitization upon skin contact; appropriate protective gear should be worn during handling .
- Toxicological Data : Comprehensive toxicological assessments are still ongoing to fully understand the effects of exposure to this compound. Current data suggests potential respiratory and skin irritation risks .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical | Anti-inflammatory and anticancer drug development | Improved therapeutic efficacy |
| Biochemical Research | Enzyme inhibition studies | Insights into drug design |
| Material Science | Development of novel materials | Enhanced properties for industrial applications |
Comparison with Similar Compounds
Compound A : Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro- (CAS 1255099-58-1)
- Key Differences: Replaces the 2,3,4-trimethoxy groups with a single 4-fluoro substituent. Retains the Boc-protected α-aminomethyl group.
Compound B : Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-(trifluoromethyl)-, (αR,βR)- (CAS RN: N/A)
- Key Differences: Boc-protected amino group on β-carbon instead of α. Additional α-hydroxy and 2-trifluoromethyl groups.
- Implications: The β-amino configuration and hydroxy group introduce hydrogen-bonding capabilities, while the trifluoromethyl group enhances lipophilicity. This contrasts with the target compound’s α-amino and methoxy-dominated polarity .
Chirality and Stereoisomerism
Compound C : Benzenepropanoic acid, α-ethyl-4-methoxy-3-[[[[4-(trifluoromethyl)phenyl]methyl]amino]carbonyl]-, (αS)-
- Key Differences :
- S-configuration at α-carbon vs. R-configuration in the target compound.
- Replaces Boc group with a trifluoromethylbenzyl carbamoyl moiety.
- Implications :
Functional Group Variations
Compound D : Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)-, (αR)- (CAS 172900-71-9)
- Key Differences: Branched isopropyl group at α-carbon instead of Boc-aminomethyl. Methoxypropoxy side chain at position 3.
- Implications: The isopropyl group increases hydrophobicity, while the methoxypropoxy chain adds conformational flexibility. This contrasts with the target compound’s rigid α-aminomethyl and compact trimethoxy arrangement .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemistry : The R-configuration in the target compound may optimize binding to chiral biological targets, as seen in ’s enantiomeric pairs .
- Substituent Effects : Trimethoxy groups enhance solubility and π-π stacking, whereas fluorine or trifluoromethyl groups prioritize metabolic stability and membrane permeability .
- Synthetic Utility : Boc-protected analogues (e.g., target compound, Compound A) are widely used in solid-phase peptide synthesis, with methoxy groups offering tunable polarity .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
